2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Overview
Description
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidinedione core substituted with phenyl and methylethoxy groups. Its chemical properties make it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-methylethoxy)aniline with succinic anhydride under controlled conditions to form the desired pyrrolidinedione derivative. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-2,5-pyrrolidinedione: Similar in structure but lacks the methylethoxy group.
N-Methylsuccinimide: A simpler analog with a similar pyrrolidinedione core but different substituents.
Uniqueness
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-anilino-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)24-16-10-8-14(9-11-16)17-12-18(22)21(19(17)23)20-15-6-4-3-5-7-15/h3-11,13,17,20H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPIHPPPOWHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389158 | |
Record name | 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112706-45-3 | |
Record name | 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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